Epiberberine chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

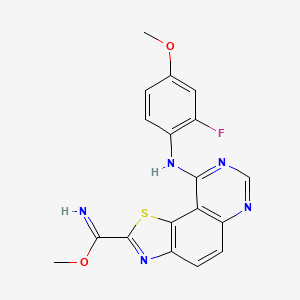

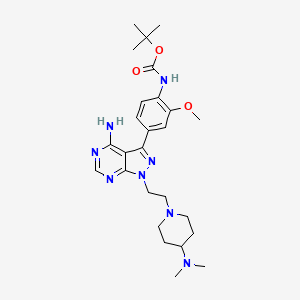

Epiberberine (chloride) is an alkaloid isolated from the plant Coptis chinensis. It is known for its potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as its non-competitive inhibition of beta-secretase 1 (BACE1). This compound has shown significant antioxidant activity and potential therapeutic applications in the treatment of Alzheimer’s disease and diabetes .

Preparation Methods

Epiberberine (chloride) can be synthesized through various methods. One common approach involves the extraction of the compound from the rhizomes of Coptis chinensis using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate epiberberine. Industrial production methods may involve the use of large-scale extraction and purification processes to obtain the compound in significant quantities .

Chemical Reactions Analysis

Epiberberine (chloride) undergoes several types of chemical reactions, including:

Oxidation: Epiberberine can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert epiberberine into its reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: Epiberberine can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Epiberberine (chloride) has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies due to its unique chemical properties.

Biology: Epiberberine is studied for its effects on biological systems, including its inhibitory effects on enzymes like AChE and BChE.

Medicine: The compound has potential therapeutic applications in the treatment of Alzheimer’s disease, diabetes, and other conditions due to its antioxidant and enzyme inhibitory properties.

Industry: Epiberberine is explored as a natural feed additive to reduce ammonia release in ruminants, improving nitrogen utilization efficiency in the livestock industry

Mechanism of Action

Epiberberine (chloride) exerts its effects through several mechanisms:

Enzyme Inhibition: It inhibits AChE and BChE, which are enzymes involved in the breakdown of acetylcholine. This inhibition can help increase acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer’s disease.

Antioxidant Activity: Epiberberine has strong antioxidant properties, which help neutralize free radicals and reduce oxidative stress.

Pathway Modulation: The compound affects various signaling pathways, including the Raf/MEK/ERK and AMPK/Akt pathways, which are involved in cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Epiberberine (chloride) is similar to other isoquinoline alkaloids such as berberine, jatrorrhizine, coptisine, and palmatine. These compounds share a quaternary ammonium group and exhibit similar pharmacological effects, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer activities.

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRBIBRPLDAHJH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889665-86-5 |

Source

|

| Record name | Epiberberine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIBERBERINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common analytical methods used to quantify epiberberine chloride in plant materials and formulations?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely employed for the quantification of this compound alongside other alkaloids. [, , , ] This method offers high sensitivity and reproducibility, making it suitable for quality control and analysis of herbal medicines. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) has also been utilized for pharmacokinetic studies, providing detailed information on the compound's fate in biological systems. []

Q2: Can you provide insights into the pharmacokinetic properties of this compound based on preclinical studies?

A2: Research suggests that the pharmacokinetic profile of this compound can be influenced by the presence of other compounds. A study comparing the pharmacokinetics of five alkaloids, including this compound, from JinQi Jiangtang tablets (a multi-herb formulation) and a single-herb Coptidis Rhizoma extract revealed altered absorption and elimination characteristics in the presence of other herbal components. [] Specifically, the mean residence time of this compound was significantly decreased when administered as part of the multi-herb formulation. This highlights the potential for herb-herb interactions to impact the pharmacokinetic behavior of this alkaloid.

Q3: How does this compound content vary across different sources of Coptis chinensis?

A3: While proton nuclear magnetic resonance (1H NMR) and HPLC fingerprints of Coptis chinensis demonstrate good reproducibility across various sources, indicating consistent overall chemical profiles, [] studies on specific alkaloid content reveal some variations. For instance, in one study analyzing Coptis inflorescence, significant differences in this compound content were observed between samples. [] This variability underscores the importance of quality control measures to ensure consistent therapeutic efficacy of herbal medicines containing this compound.

Q4: Has research identified any potential therapeutic targets or mechanisms of action for this compound?

A4: While specific mechanisms are still under investigation, research indicates that this compound, often found in traditional medicines like Qingchang Wenzhong decoction, might contribute to therapeutic effects by modulating macrophage polarization. [] This decoction, with this compound as one of its active components, showed a significant impact on inflammatory bowel disease models, potentially by inhibiting M1 macrophage polarization and related cytokine production. This finding points to a possible role of this compound in inflammatory conditions.

Q5: Are there any ongoing efforts to establish a connection between the structure of this compound and its observed biological activities?

A5: While the provided research snippets don't offer a detailed structure-activity relationship (SAR) analysis for this compound, the fact that it is often studied alongside other structurally related alkaloids like berberine chloride and coptisine chloride [, , , ] suggests ongoing interest in understanding how subtle structural variations within this class of compounds translate to differences in biological activity, potency, and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

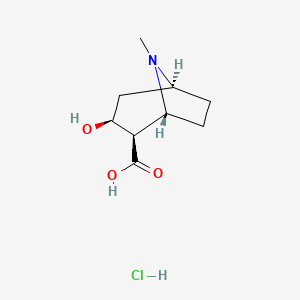

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

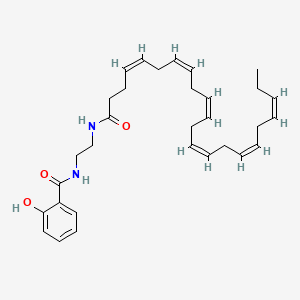

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)